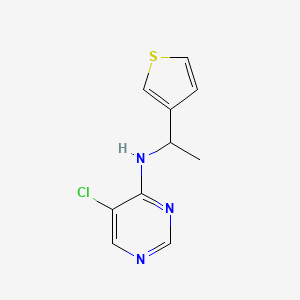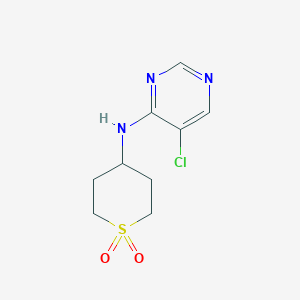
5-Chloro-4-(3,5-diethylpyrazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-(3,5-diethylpyrazol-1-yl)pyrimidine is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in scientific research applications due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-(3,5-diethylpyrazol-1-yl)pyrimidine is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4) (Zhang et al., 2016). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. PDE4 is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is involved in various cellular processes such as inflammation and immune response.
Biochemical and Physiological Effects:
5-Chloro-4-(3,5-diethylpyrazol-1-yl)pyrimidine has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) (Zhang et al., 2016). TNF-α and IL-6 are pro-inflammatory cytokines that are involved in the inflammatory response. By reducing their levels, 5-Chloro-4-(3,5-diethylpyrazol-1-yl)pyrimidine can reduce inflammation. This compound has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress (Gao et al., 2013). Oxidative stress is involved in various diseases such as cancer, inflammation, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Chloro-4-(3,5-diethylpyrazol-1-yl)pyrimidine in lab experiments is that it has shown promising results in various scientific research applications. Another advantage is that it is relatively easy to synthesize and purify. One limitation is that the mechanism of action is not fully understood. Another limitation is that more studies are needed to determine the safety and efficacy of this compound in humans.
Orientations Futures
There are several future directions for the study of 5-Chloro-4-(3,5-diethylpyrazol-1-yl)pyrimidine. One direction is to study its potential therapeutic properties in other diseases such as neurodegenerative diseases and autoimmune diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in humans. This will help to determine the safety and efficacy of this compound in humans. Additionally, more studies are needed to determine the optimal dosage and administration route of this compound. Finally, more studies are needed to determine the long-term effects of this compound on human health.
Conclusion:
In conclusion, 5-Chloro-4-(3,5-diethylpyrazol-1-yl)pyrimidine is a chemical compound that has shown promising results in various scientific research applications. This compound has potential therapeutic properties in the treatment of cancer and inflammation. The mechanism of action is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes such as COX-2 and PDE4. This compound has various biochemical and physiological effects such as reducing inflammation and oxidative stress. There are advantages and limitations for using this compound in lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
The synthesis of 5-Chloro-4-(3,5-diethylpyrazol-1-yl)pyrimidine involves the reaction of 5-Chloro-2,4-diaminopyrimidine with 3,5-diethyl-1H-pyrazole-1-carboxylic acid in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) (Gao et al., 2013). The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified by column chromatography to obtain pure 5-Chloro-4-(3,5-diethylpyrazol-1-yl)pyrimidine.
Applications De Recherche Scientifique
5-Chloro-4-(3,5-diethylpyrazol-1-yl)pyrimidine has been studied for its potential therapeutic properties in various scientific research applications. One such application is in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells (Gao et al., 2013). Another application is in the treatment of inflammation. 5-Chloro-4-(3,5-diethylpyrazol-1-yl)pyrimidine has been found to have anti-inflammatory properties and can reduce inflammation in animal models (Zhang et al., 2016).
Propriétés
IUPAC Name |
5-chloro-4-(3,5-diethylpyrazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4/c1-3-8-5-9(4-2)16(15-8)11-10(12)6-13-7-14-11/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOLOWNZGIPRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC=NC=C2Cl)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-(3,5-diethylpyrazol-1-yl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol](/img/structure/B6632802.png)
![4-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pyrrolidin-2-one](/img/structure/B6632805.png)
![(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632807.png)
![(2S)-2-[(3-bromo-4-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632814.png)
![(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632820.png)

![4-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]piperidine](/img/structure/B6632840.png)


![8-(5,6-Diethyl-1,2,4-triazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6632862.png)
![3-fluoro-N-[(3-methylphenyl)methyl]aniline](/img/structure/B6632869.png)


![1-[[(2-Methylquinolin-6-yl)methylamino]methyl]cyclobutan-1-ol](/img/structure/B6632906.png)